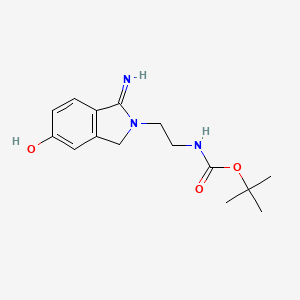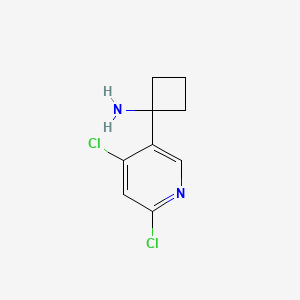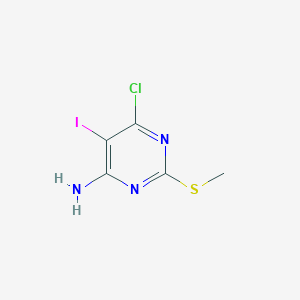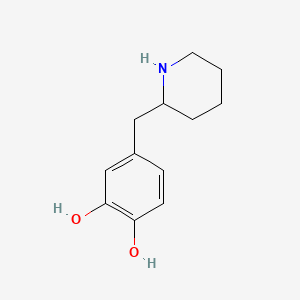
4-(Piperidin-2-ylmethyl)benzene-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Piperidin-2-ylmethyl)benzene-1,2-diol is a chemical compound that features a benzene ring substituted with a piperidine moiety and two hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidin-2-ylmethyl)benzene-1,2-diol typically involves the reaction of a piperidine derivative with a benzene-1,2-diol derivative. One common method is the nucleophilic substitution reaction where a piperidine derivative reacts with a benzyl halide derivative of benzene-1,2-diol under basic conditions . The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of catalysts, such as palladium or nickel, can enhance the reaction efficiency and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Piperidin-2-ylmethyl)benzene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the hydroxyl groups or to modify the piperidine ring.
Substitution: Electrophilic aromatic substitution can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) under high pressure.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Dehydroxylated derivatives and modified piperidine rings.
Substitution: Halogenated benzene derivatives and other functionalized aromatic compounds.
Wissenschaftliche Forschungsanwendungen
4-(Piperidin-2-ylmethyl)benzene-1,2-diol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(Piperidin-2-ylmethyl)benzene-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety can interact with biological macromolecules, altering their function or activity. The hydroxyl groups can form hydrogen bonds with target proteins, enhancing binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Catechol (benzene-1,2-diol): Similar structure but lacks the piperidine moiety.
4-Methylcatechol (4-methylbenzene-1,2-diol): Similar structure with a methyl group instead of the piperidine moiety.
Uniqueness
4-(Piperidin-2-ylmethyl)benzene-1,2-diol is unique due to the presence of both the piperidine ring and the hydroxyl groups on the benzene ring. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various research fields .
Eigenschaften
Molekularformel |
C12H17NO2 |
|---|---|
Molekulargewicht |
207.27 g/mol |
IUPAC-Name |
4-(piperidin-2-ylmethyl)benzene-1,2-diol |
InChI |
InChI=1S/C12H17NO2/c14-11-5-4-9(8-12(11)15)7-10-3-1-2-6-13-10/h4-5,8,10,13-15H,1-3,6-7H2 |
InChI-Schlüssel |
AUYONLNUNWGRLG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCNC(C1)CC2=CC(=C(C=C2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







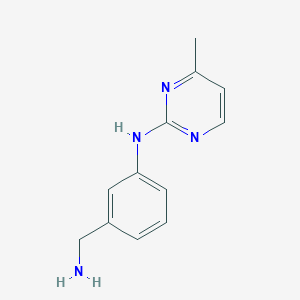

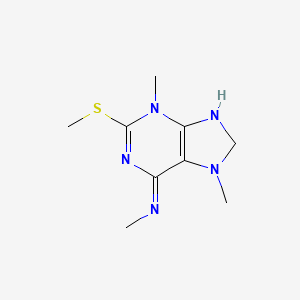
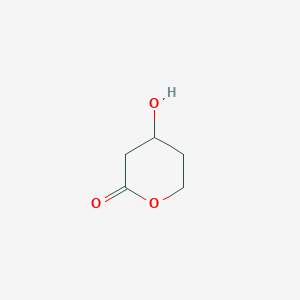
![1-[(Isopentyloxy)methoxy]-3-methylbutane](/img/structure/B13115783.png)

